molecular formula C5H5BrN2 B113427 2-Amino-6-bromopyridine CAS No. 19798-81-3

2-Amino-6-bromopyridine

Cat. No.: B113427
CAS No.: 19798-81-3
M. Wt: 173.01 g/mol
InChI Key: BKLJUYPLUWUEOQ-UHFFFAOYSA-N
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Description

2-Amino-6-bromopyridine is a chemical compound with the molecular formula C5H5BrN2. It is a derivative of pyridine, characterized by the presence of an amino group at the second position and a bromine atom at the sixth position of the pyridine ring. This compound is a slightly yellow to light brown powder and is slightly soluble in water .

Biochemical Analysis

Biochemical Properties

2-Amino-6-bromopyridine is involved in various biochemical reactions. It is used in the synthesis of several compounds such as 2-amino-6-diethylaminopyridine and 2,6-di-(methylamino)-pyridine

Cellular Effects

It is known to be used in the synthesis of anti-HIV agents , suggesting that it may have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to participate in the synthesis of various compounds , which suggests that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

It is known that this compound is a solid at room temperature and is recommended to be stored in a cool and dark place .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Amino-6-bromopyridine involves the reaction of 2-fluoro-6-bromopyridine with pentamidine hydrochloride, sodium tert-butoxide, and diethylene glycol dimethyl ether at 150°C for 24 hours. The reaction mixture is then quenched with ethyl acetate and washed with saturated saline solution. The organic phase is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield this compound with a yield of 93% .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-bromopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6-bromopyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-5-bromopyridine
  • 2-Amino-4-bromopyridine
  • 2-Amino-5-chloropyridine
  • 2-Amino-3-chloropyridine

Comparison: 2-Amino-6-bromopyridine is unique due to the specific positioning of the amino and bromine groups on the pyridine ring. This positioning influences its reactivity and the types of interactions it can form with other molecules. Compared to its analogs, this compound may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLJUYPLUWUEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00306418
Record name 2-Amino-6-bromopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00306418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19798-81-3
Record name 2-Amino-6-bromopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19798-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 176170
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019798813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19798-81-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176170
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Record name 2-Amino-6-bromopyridine
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URL https://comptox.epa.gov/dashboard/DTXSID00306418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes for 2-amino-6-bromopyridine and what factors impact its yield?

A1: this compound serves as a valuable precursor in pharmaceutical and chemical synthesis. [] One established method involves a multi-step process starting from 2-amino-6-methylpyridine, progressing through diazotization, bromination, oxidation, chlorination, amination, and finally, Hofmann degradation. [] The yield of this synthesis is particularly sensitive to the reaction conditions employed during the chlorination, amination, and Hofmann degradation steps. []

Q2: Can you provide the molecular formula, weight, and spectroscopic data for this compound?

A2: The molecular formula of this compound is C5H5BrN2. Its molecular weight is 173.01 g/mol. While the provided abstracts do not detail specific spectroscopic data, researchers commonly employ Infrared (IR) and proton Nuclear Magnetic Resonance (1H NMR) spectroscopy to confirm its structure. []

Q3: How does this compound react with ethyl 4-chloroacetoacetate, and what is unique about the outcome?

A3: Condensing this compound with ethyl 4-chloroacetoacetate in polyphosphoric acid yields an intriguing result. Instead of a single product, the reaction generates a mixture of four distinct dihalo-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones. [] This unexpected finding highlights the potential for diverse reactivity with this compound.

A4: Yes, this compound plays a key role in synthesizing diisothiocyanato-functionalized 2,2′-bipyridines. [] These bipyridines are obtained through a sequence involving homo- or Negishi cross-coupling reactions to yield diamino-2,2′-bipyridines, followed by reaction with thiophosgene. [] These compounds likely hold potential in materials chemistry, though specific applications require further exploration.

Q4: Does this compound form co-crystal salts, and if so, are there any structural insights?

A5: Indeed, this compound forms a co-crystal salt with 2,3,5,6-tetrafluorobenzoic acid. [] This salt readily crystallizes from an equimolar mixture of the two components in absolute ethanol. [] While the exact crystal structure details are not provided in the abstract, this finding points towards the potential for utilizing co-crystallization to modulate the physicochemical properties of this compound.

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